puberulin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

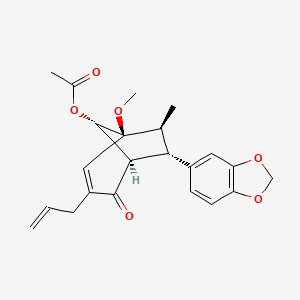

puberulin B is a natural product found in Piper puberulum with data available.

Análisis De Reacciones Químicas

Biosynthetic Pathway of Puberulin B

The proposed biosynthetic sequence begins with p-coumaric acid , progressing through intermediates to yield this compound :

-

Hydroxylation : Umbelliferone (7-hydroxycoumarin) undergoes 6-hydroxylation to form aesculetin (6,7-dihydroxycoumarin).

-

Methylation : Aesculetin is 6-O-methylated to produce scopoletin (6-methoxy-7-hydroxycoumarin).

-

Second Hydroxylation : Scopoletin is hydroxylated at the 8-position to form fraxetin (6-methoxy-7,8-dihydroxycoumarin).

-

Second Methylation : Fraxetin undergoes 8-O-methylation, yielding isofraxidin (6,8-dimethoxy-7-hydroxycoumarin).

-

Prenylation : Isofraxidin is prenylated at the 7-hydroxy group, forming This compound (7-O-prenyl-6,8-dimethoxycoumarin).

Isotopic Tracer Studies

Radiolabeled precursors were administered to A. puberula to track incorporation efficiency :

| Precursor | Specific Activity (Bq/mmol) | Minimum % Incorporation |

|---|---|---|

| [8-O-¹⁴C] Isofraxidin | 10,200 | 1.3% |

| [¹⁴C] Scopoletin | 7,120 | 0.20%–1.1% |

| [¹⁴C] Aesculetin | 6,850 | 0.15%–0.45% |

Isofraxidin showed comparable or superior incorporation to scopoletin, supporting its role as a direct precursor.

Mass Spectrometry Analysis

-

Fraxtetin : CH₄ CIMS showed [M+1]⁺ at m/z 209 and [M-15]⁺ at m/z 193 .

-

Isofraxidin : CI mass spectrum exhibited [M+1]⁺ at m/z 223 and [M+29]⁺ at m/z 251 .

-

This compound : Detected in plant extracts via GC-MS, with fragments confirming the prenyl ether structure .

Mechanistic Insights

-

Hydroxylation Steps : Position-specific hydroxylation (C6 and C8) is catalyzed by cytochrome P450 enzymes, though exact isoforms remain uncharacterized .

-

Methylation : S-Adenosylmethionine-dependent methyltransferases mediate O-methylation at C6 and C8.

-

Prenylation : Aromatic prenyltransferase attaches a dimethylallyl group to the 7-hydroxy moiety, likely via electrophilic aromatic substitution .

Challenges and Limitations

-

Low Intermediate Concentrations : Fraxetin and isofraxidin occur transiently, complicating isolation .

-

Enzyme Characterization : No purified enzymes from the pathway have been sequenced or kinetically profiled.

This pathway underscores the metabolic complexity of prenylated coumarins in plants. Further studies using CRISPR-based gene editing or heterologous expression could elucidate enzymatic mechanisms.

Propiedades

Fórmula molecular |

C22H24O6 |

|---|---|

Peso molecular |

384.4 g/mol |

Nombre IUPAC |

[(1S,5R,6S,7S,8S)-6-(1,3-benzodioxol-5-yl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate |

InChI |

InChI=1S/C22H24O6/c1-5-6-15-10-22(25-4)12(2)18(19(20(15)24)21(22)28-13(3)23)14-7-8-16-17(9-14)27-11-26-16/h5,7-10,12,18-19,21H,1,6,11H2,2-4H3/t12-,18+,19-,21-,22+/m0/s1 |

Clave InChI |

LCYNORHWGQHDLP-IIVBGBTBSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@@H]2[C@@H]([C@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4 |

SMILES canónico |

CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4 |

Sinónimos |

piperulin B puberulin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.